![molecular formula C17H36N2O B4848428 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4848428.png)
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol, also known as EBMP, is a chemical compound that has been studied for its potential use in scientific research. EBMP is a piperazine derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to act as a modulator of the NMDA receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been found to have a number of interesting biochemical and physiological effects. In addition to its neuroprotective effects, 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been found to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has also been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Other potential future directions include studying its effects on other physiological systems, such as the cardiovascular system, and investigating its potential as a tool for studying the NMDA receptor.
Scientific Research Applications
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been found to have neuroprotective effects, which may be beneficial in the treatment of these diseases.
properties
IUPAC Name |
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-5-16(6-2)13-18-10-11-19(9-7-15(3)4)17(14-18)8-12-20/h15-17,20H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUDWJHAXDFMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(C(C1)CCO)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Ethylbutyl)-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4848354.png)
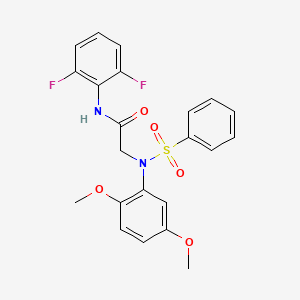
![4-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4848361.png)
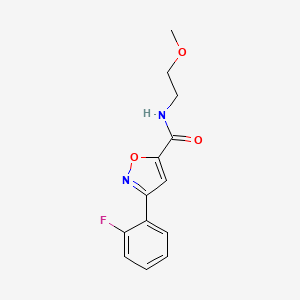
![N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4848372.png)
![methyl 2-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4848375.png)

![N-[3-(dimethylamino)propyl]-2-phenoxybenzamide](/img/structure/B4848396.png)
![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4848403.png)
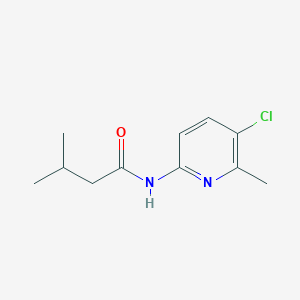
![1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone](/img/structure/B4848420.png)
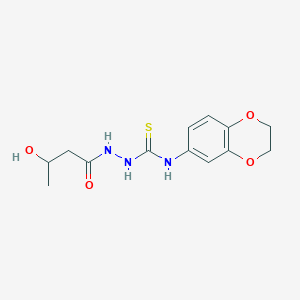
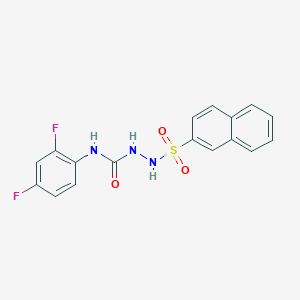
![N-(3-nitrophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4848451.png)